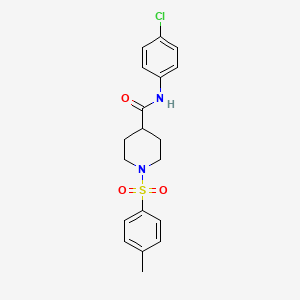

N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen. The 4-chlorophenyl moiety introduces halogen-mediated lipophilicity, while the tosyl group contributes electron-withdrawing effects and steric bulk.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-14-2-8-18(9-3-14)26(24,25)22-12-10-15(11-13-22)19(23)21-17-6-4-16(20)5-7-17/h2-9,15H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGNTONPLUGTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Sulfonylation: The 4-methylbenzenesulfonyl group is introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base such as triethylamine.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidine-4-carboxamide Derivatives

The target compound belongs to a broader class of piperidine-4-carboxamides, which vary in substituents on the piperidine ring and the carboxamide aryl group. Key structural analogs include:

Key Observations :

- Tosyl vs. Halogenated Sulfonyl Groups : The target compound’s tosyl group (electron-withdrawing) contrasts with halogenated sulfonyl groups (e.g., 3-chloro in ), which may enhance electrophilic reactivity or binding to hydrophobic pockets .

- Biological Targeting : Structural variations correlate with diverse applications, such as CB2 receptor modulation () or antiviral activity (), suggesting the target compound’s scaffold is highly tunable .

Crystallographic and Conformational Analysis

Crystallographic data for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (–9) reveal:

- Chair Conformation : The piperidine ring adopts a chair conformation, minimizing steric strain. This conformation is likely conserved in the target compound, influencing its three-dimensional interaction with biological targets .

Biological Activity

N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and a chlorophenyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 334.85 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurological and gastrointestinal functions, respectively .

- Receptor Interaction : It may bind to specific receptors involved in pain modulation and inflammation, potentially leading to analgesic and anti-inflammatory effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Preliminary data indicate that the compound could inhibit cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- Study on Antibacterial Activity : A study evaluated piperidine derivatives, including those with sulfonamide groups, showing significant antibacterial effects against multiple bacterial strains. The most active compounds were noted for their ability to inhibit AChE and urease effectively .

- Enzyme Inhibition Studies : In vitro assays revealed that some derivatives of piperidine exhibited strong inhibitory activity against urease, suggesting potential applications in treating conditions like urinary tract infections .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition | Anticancer Activity |

|---|---|---|---|---|

| Compound A | Moderate | Strong | Moderate | Yes |

| Compound B | Strong | Moderate | Strong | Yes |

| This compound | Moderate to Strong | Strong | Strong | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.